molecular formula C13H20ClN5O B2987695 N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride CAS No. 2089255-79-6

N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride

Cat. No.: B2987695
CAS No.: 2089255-79-6
M. Wt: 297.79
InChI Key: HIODHAMJPRMRJR-UHFFFAOYSA-N
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride is an organic compound with the molecular formula C13H20ClN5O and a molecular weight of 297.79 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a guanidine group attached to a phenyl ring, which is further connected to an acetylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride typically involves the reaction of 4-(4-acetylpiperazin-1-yl)aniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography and is packaged under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its guanidine group.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds and ionic interactions with biological molecules, which can modulate their activity. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the guanidine and acetylpiperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O.ClH/c1-10(19)17-6-8-18(9-7-17)12-4-2-11(3-5-12)16-13(14)15;/h2-5H,6-9H2,1H3,(H4,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIODHAMJPRMRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=C(N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-79-6
Record name N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride
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